

Application Notes & Protocols: C(YIGSR)3-NH2 in Regenerative Medicine Research

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Compound of Interest

Compound Name: C(Yigrs)3-NH2

CAS No.: 145194-33-8

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Introduction

C(YIGSR)3-NH2 is a synthetic peptide construct with significant potential in the field of regenerative medicine. It is a trivalent presentation of the laminin-derived pentapeptide, Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR), with a C-terminal amide modification. The YIGSR sequence is a well-established bioactive motif found in the β 1 chain of the laminin protein, a major component of the basement membrane. This peptide plays a crucial role in mediating cell attachment, migration, and differentiation.^{[1][2]} The trimeric configuration of **C(YIGSR)3-NH2** is designed to enhance its biological activity by presenting multiple binding sites for cellular receptors, thereby amplifying the downstream signaling pathways that promote tissue regeneration. The C-terminal amidation increases the peptide's stability by protecting it from enzymatic degradation.

These application notes provide an overview of the utility of **C(YIGSR)3-NH2** in regenerative medicine research, with a focus on its application in neural tissue engineering and its immunomodulatory effects. Detailed protocols for key experiments are also provided.

Key Applications

- **Neural Tissue Engineering and Nerve Regeneration:** **C(YIGSR)3-NH2** is a valuable tool for promoting the regeneration of nervous tissue. The YIGSR peptide has been shown to enhance neuronal adhesion, support neurite outgrowth, and guide the differentiation of stem cells towards a neuronal lineage.[3][4][5] When incorporated into biomaterials such as hydrogels or electrospun fibers, **C(YIGSR)3-NH2** can create a microenvironment that mimics the native extracellular matrix, thereby supporting the survival and growth of neurons and facilitating nerve repair.[6][7] Studies have demonstrated that YIGSR-conjugated materials can promote the sprouting of axons from the proximal nerve stump and bridge regenerated axons across nerve gaps.[6]
- **Immunomodulation in Tissue Repair:** The inflammatory response is a critical factor in the success of tissue regeneration. The YIGSR peptide has been shown to modulate the phenotype of macrophages, which are key players in the inflammatory and regenerative processes.[8] Research indicates that the concentration of YIGSR can influence macrophage polarization, with lower concentrations promoting a pro-inflammatory (M1) phenotype and higher concentrations favoring a pro-resolving (M2) phenotype.[8] This dose-dependent immunomodulatory effect of **C(YIGSR)3-NH2** can be leveraged to create biomaterials that actively guide the inflammatory response towards a regenerative outcome.
- **Enhanced Cell Adhesion and Proliferation:** The YIGSR sequence is a well-known cell adhesion motif that interacts with cell surface receptors, including the 67 kDa laminin receptor and certain integrins.[1][9] By presenting multiple YIGSR motifs, **C(YIGSR)3-NH2** can significantly enhance the attachment and proliferation of various cell types, including fibroblasts, endothelial cells, and stem cells, on a variety of biomaterial scaffolds.[3][5] This enhanced cell adhesion is a critical first step in tissue formation and integration.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of the YIGSR peptide. It is anticipated that the trivalent **C(YIGSR)3-NH2** would exhibit enhanced effects at potentially lower molar concentrations of the YIGSR motif.

Table 1: Macrophage Response to YIGSR Peptide Concentration[8]

Macrophage Phenotype	YIGSR Concentration	Key Biomarker	Observed Effect
M0, M1, M2	2 mM	Pro-inflammatory Cytokines/Chemokines	Increased Secretions
M0, M1, M2	8 mM	Pro-inflammatory Cytokines/Chemokines	Reduced Secretions
M1	5 mM (in PEG-YIGSR hydrogel)	iNOS	Largest increase in expression

Table 2: Spermatogonial Stem Cell (SSC) Attachment on YIGSR-Modified Membranes[5]

Time Point	Uncoated Membrane (% Attachment)	Nap-E7-YIGSR Coated Membrane (% Attachment)
2 h	Not specified	28.10%
4 h	Not specified	35.30%
6 h	Not specified	60.35%
24 h	Significantly lower than coated	83.24%

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol details a method to assess the effect of **C(YIGSR)3-NH2** on promoting neurite outgrowth from a neuronal cell line (e.g., SH-SY5Y or PC12) cultured on a peptide-coated surface.

Materials:

- **C(YIGSR)3-NH2**
- Neuronal cell line (e.g., SH-SY5Y)

- Cell culture medium (e.g., DMEM/F12 with supplements)
- Nerve Growth Factor (NGF), if required for the cell line
- 24-well tissue culture plates
- Phosphate Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody against a neuronal marker (e.g., anti- β -III tubulin)
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Fluorescence microscope

Procedure:

- Plate Coating: a. Prepare a stock solution of **C(YIGSR)3-NH2** in sterile water or PBS. b. Dilute the stock solution to the desired final concentrations (e.g., 10, 50, 100 μ g/mL) in PBS. c. Add the peptide solutions to the wells of a 24-well plate and incubate overnight at 4°C. d. The following day, aspirate the peptide solution and wash the wells three times with sterile PBS.
- Cell Seeding: a. Harvest and count the neuronal cells. b. Resuspend the cells in culture medium at a density of 2×10^4 cells/mL. c. If required, add NGF to the medium to induce differentiation. d. Seed 500 μ L of the cell suspension into each well of the coated plate.
- Cell Culture: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours.

- Immunofluorescence Staining: a. Gently aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash the cells three times with PBS. f. Block non-specific antibody binding with 5% BSA for 1 hour. g. Incubate the cells with the primary anti- β -III tubulin antibody overnight at 4°C. h. Wash the cells three times with PBS. i. Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark. j. Wash the cells three times with PBS.
- Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Measure the length of the longest neurite for at least 50 individual neurons per condition using image analysis software (e.g., ImageJ). c. Statistically compare the neurite lengths between the different **C(YIGSR)3-NH2** concentrations and the control (uncoated or coated with a scrambled peptide).

Protocol 2: Macrophage Polarization Assay

This protocol describes how to evaluate the immunomodulatory effects of soluble **C(YIGSR)3-NH2** on macrophage polarization in vitro.

Materials:

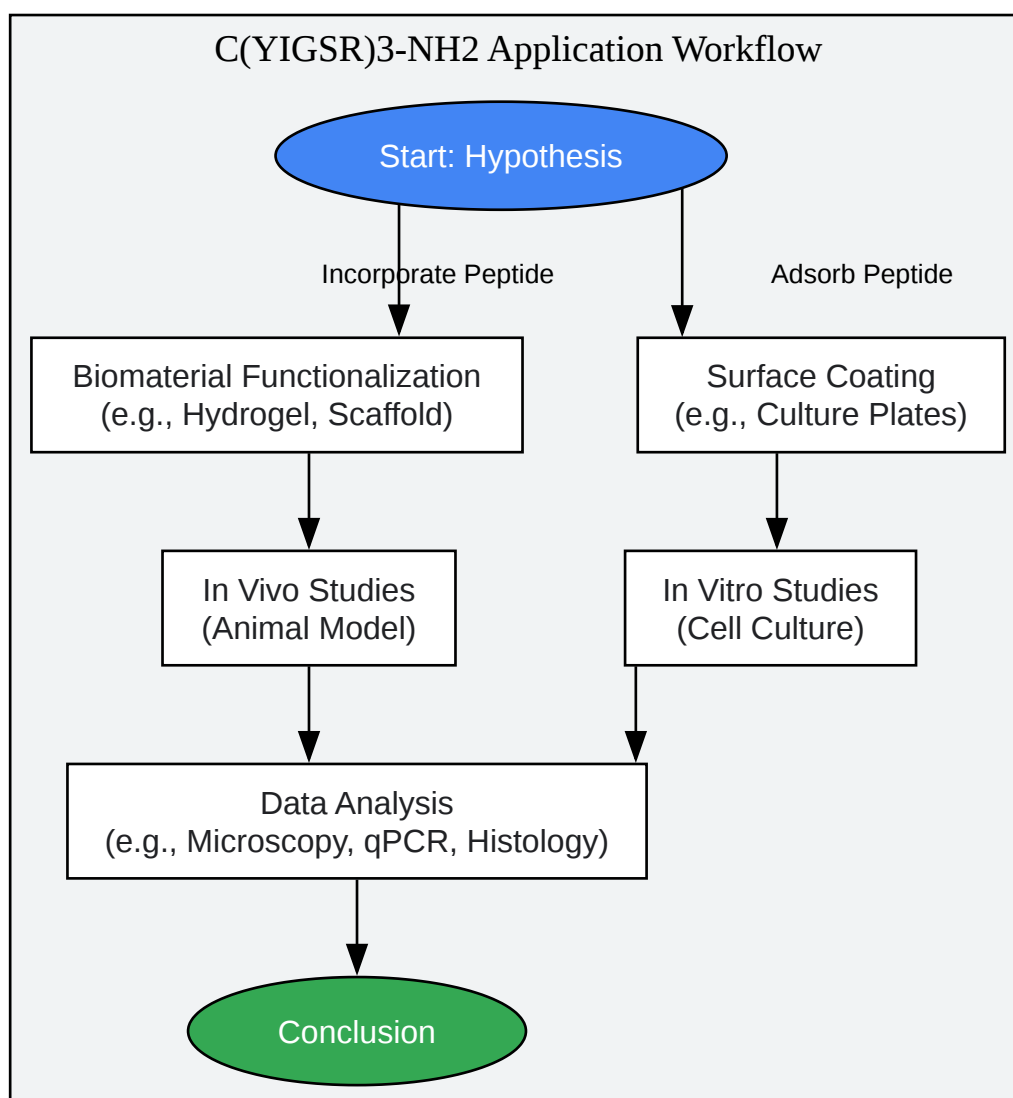
- **C(YIGSR)3-NH2**
- Monocyte cell line (e.g., THP-1) or primary monocytes
- PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
- RPMI-1640 medium with 10% FBS
- LPS (Lipopolysaccharide) and IFN- γ (Interferon-gamma) for M1 polarization
- IL-4 (Interleukin-4) and IL-13 (Interleukin-13) for M2 polarization
- RNA extraction kit
- cDNA synthesis kit

- qPCR master mix and primers for M1 (e.g., iNOS, TNF- α) and M2 (e.g., Arg-1, CD206) markers
- ELISA kits for cytokine quantification (e.g., TNF- α , IL-10)

Procedure:

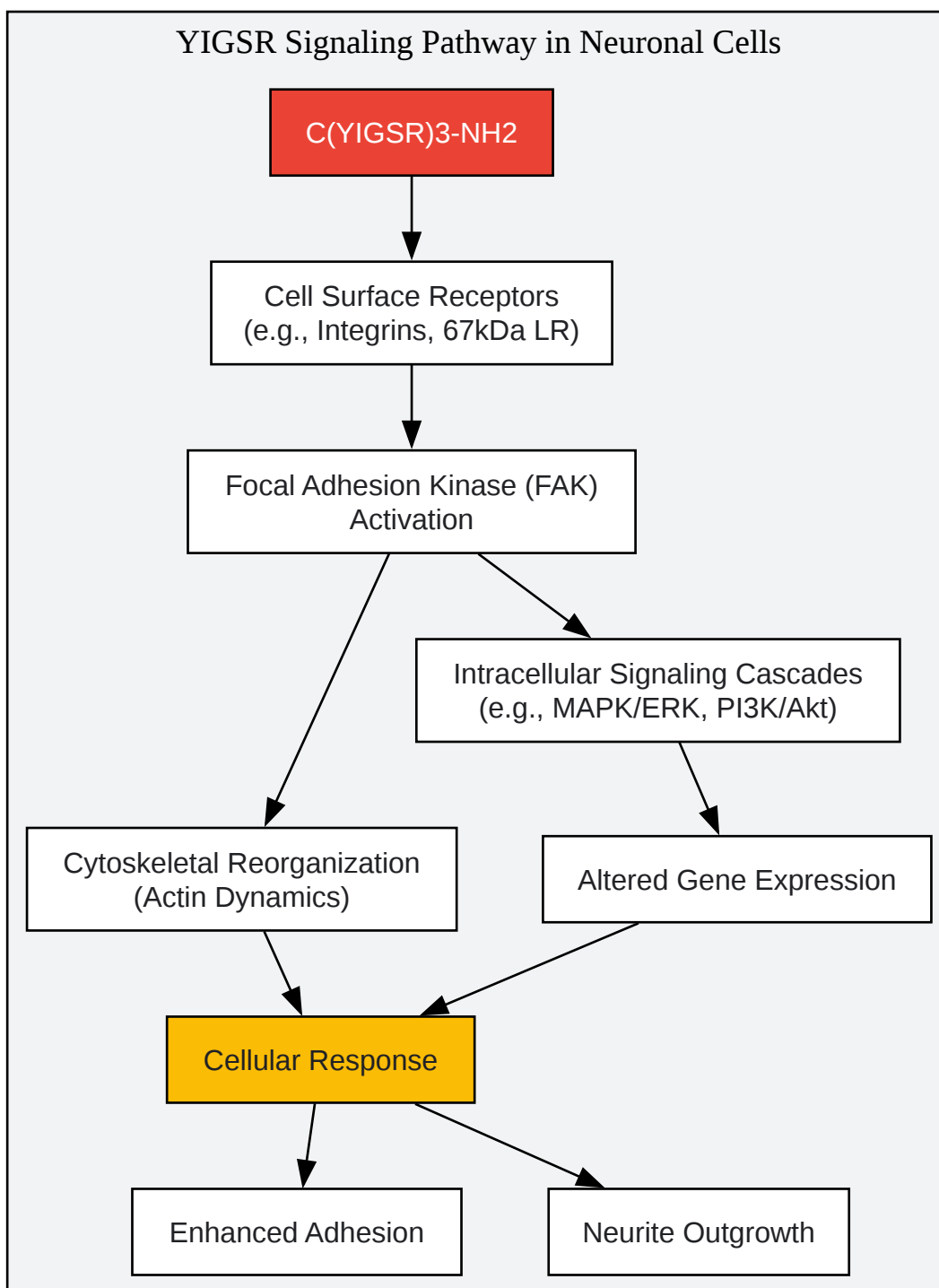
- Macrophage Differentiation (for THP-1 cells): a. Seed THP-1 monocytes in a 12-well plate at a density of 5×10^5 cells/well. b. Differentiate the monocytes into macrophages by treating them with 100 ng/mL PMA for 48 hours. c. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
- Macrophage Polarization and Peptide Treatment: a. Prepare solutions of **C(YIGSR)3-NH2** in culture medium at various concentrations (e.g., based on molar equivalents to 2 mM and 8 mM YIGSR).[8] b. To induce M1 polarization, treat the macrophages with 100 ng/mL LPS and 20 ng/mL IFN- γ in the presence or absence of **C(YIGSR)3-NH2**. c. To induce M2 polarization, treat the macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13 in the presence or absence of **C(YIGSR)3-NH2**. d. Include an M0 control group (macrophages in medium only) with and without the peptide. e. Incubate the cells for 24-48 hours.
- Gene Expression Analysis (qPCR): a. Harvest the cells and extract total RNA using a commercial kit. b. Synthesize cDNA from the extracted RNA. c. Perform qPCR using primers for M1 and M2 markers. d. Analyze the relative gene expression using the $\Delta\Delta C_t$ method, normalizing to a housekeeping gene (e.g., GAPDH).
- Cytokine Secretion Analysis (ELISA): a. Collect the cell culture supernatants from each condition. b. Quantify the concentration of key cytokines (e.g., TNF- α for M1, IL-10 for M2) using ELISA kits according to the manufacturer's instructions.

Visualizations



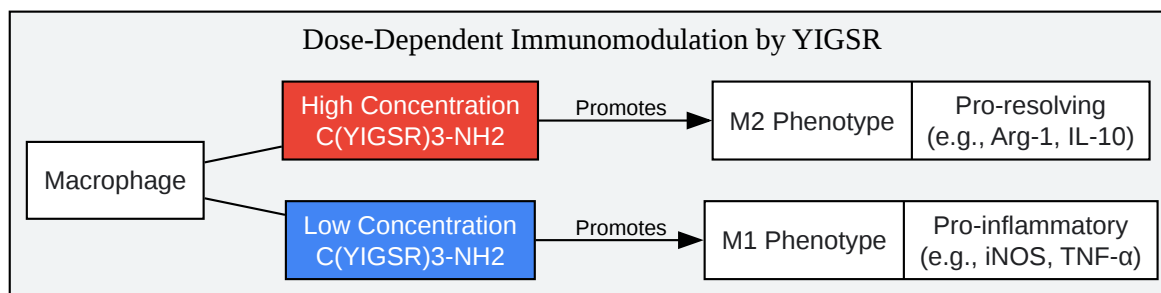
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Caption: Experimental workflow for evaluating **C(YIGSR)3-NH2** in regenerative medicine.



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Caption: Putative signaling pathway for **C(YIGSR)3-NH2**-mediated neuronal response.



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Caption: YIGSR concentration influences macrophage polarization towards M1 or M2 phenotypes.

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